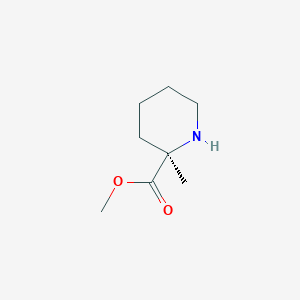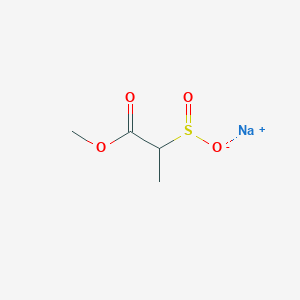
Sodium 1-methoxy-1-oxopropane-2-sulfinate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Sodium 1-methoxy-1-oxopropane-2-sulfinate is an organosulfur compound with the molecular formula C4H7NaO4S. It is known for its versatility in various chemical reactions and applications. This compound is often used as a reagent in organic synthesis due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of sodium 1-methoxy-1-oxopropane-2-sulfinate typically involves the reaction of 3-methoxy-1-propanone with sodium bisulfite under basic conditions. The reaction proceeds as follows: [ \text{CH}_3\text{OCH}_2\text{COCH}_3 + \text{NaHSO}_3 \rightarrow \text{CH}_3\text{OCH}_2\text{COCH}_2\text{SO}_3\text{Na} ]
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes careful control of temperature, pH, and reaction time to ensure consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: Sodium 1-methoxy-1-oxopropane-2-sulfinate undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfonates.
Reduction: It can be reduced to form sulfides.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used.
Major Products:
Oxidation: Sulfonates
Reduction: Sulfides
Substitution: Various substituted organosulfur compounds
Wissenschaftliche Forschungsanwendungen
Sodium 1-methoxy-1-oxopropane-2-sulfinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of sulfonates, sulfides, and other organosulfur compounds.
Biology: It is used in biochemical studies to investigate the role of sulfinates in biological systems.
Industry: It is used in the production of various chemicals and materials, including pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of sodium 1-methoxy-1-oxopropane-2-sulfinate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and application.
Vergleich Mit ähnlichen Verbindungen
- Sodium methanesulfinate
- Sodium p-toluenesulfinate
- Sodium triflinate
Comparison: Sodium 1-methoxy-1-oxopropane-2-sulfinate is unique due to its methoxy group, which imparts different reactivity compared to other sulfinates. This makes it particularly useful in specific synthetic applications where other sulfinates may not be as effective.
Eigenschaften
Molekularformel |
C4H7NaO4S |
|---|---|
Molekulargewicht |
174.15 g/mol |
IUPAC-Name |
sodium;1-methoxy-1-oxopropane-2-sulfinate |
InChI |
InChI=1S/C4H8O4S.Na/c1-3(9(6)7)4(5)8-2;/h3H,1-2H3,(H,6,7);/q;+1/p-1 |
InChI-Schlüssel |
RMWOHRATWTZCTA-UHFFFAOYSA-M |
Kanonische SMILES |
CC(C(=O)OC)S(=O)[O-].[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


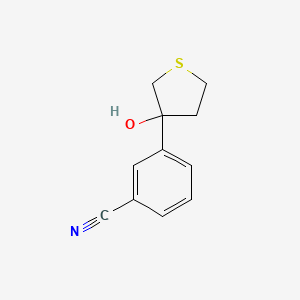
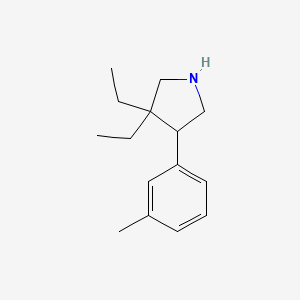
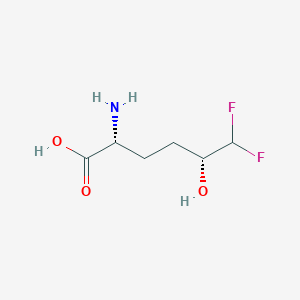
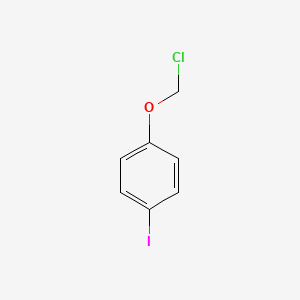
methanol](/img/structure/B13201717.png)
![1-[(5-Methyl-1,3-oxazol-2-yl)methyl]piperazine](/img/structure/B13201725.png)
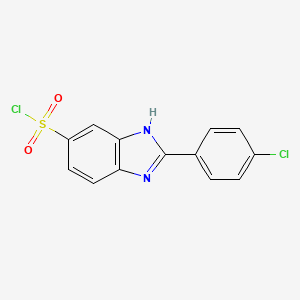
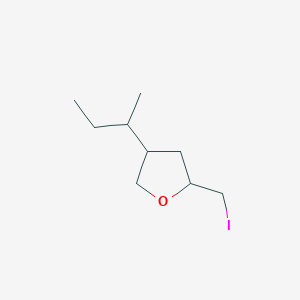
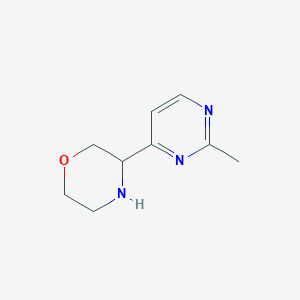
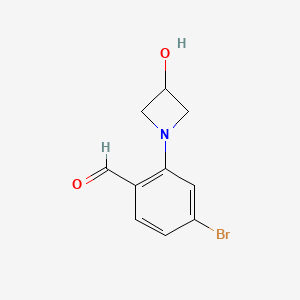
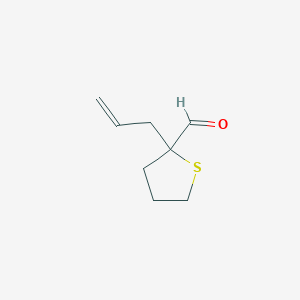
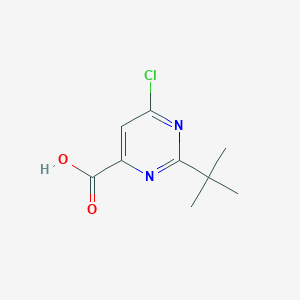
![2-[(4-Carbamothioylphenyl)amino]acetic acid](/img/structure/B13201765.png)
